Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its complex structure, which includes an amino group, a carbamoyl group, and a carboxylate ester.
Preparation Methods
The synthesis of Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactionsThe final step involves esterification to form the ethyl carboxylate group . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or the carboxylate ester to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate: Similar structure but different substitution pattern on the phenyl ring.
Ethyl 2-amino-5-(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate: Similar structure but different substitution pattern on the phenyl ring.
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Different functional groups but similar thiophene core. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O3S, with a molecular weight of approximately 362.45 g/mol. The compound features a thiophene ring which is known for its diverse biological activities.
Research indicates that compounds containing thiophene moieties often exhibit various mechanisms of action, including:
- Antitumor Activity : The presence of the thiophene ring enhances the compound's ability to inhibit cancer cell proliferation. Studies show that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer metabolism, potentially leading to reduced tumor growth .
Antitumor Activity
A significant body of research has focused on the antitumor properties of thiophene derivatives. For instance:
- Case Study 1 : A derivative similar to this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be in the micromolar range (IC50 < 10 µM), indicating potent cytotoxic effects .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 8.5 |
Compound B | A549 | 7.3 |
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this class of compounds:
- Case Study 2 : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentration (MIC) values around 32 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Thiazole and Thiophene Rings : The presence of these rings is crucial for cytotoxic activity.
- Substituents on the Phenyl Ring : Methyl groups at specific positions enhance biological activity by increasing lipophilicity and facilitating cellular uptake .
Future Research Directions
Further studies are warranted to explore:
- In vivo Efficacy : Animal studies to assess the pharmacokinetics and therapeutic potential in tumor models.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could provide insights into its action mechanisms.
Properties
IUPAC Name |
ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-5-22-17(21)13-11(4)14(23-15(13)18)16(20)19-12-8-9(2)6-7-10(12)3/h6-8H,5,18H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTMBLPUPABXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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